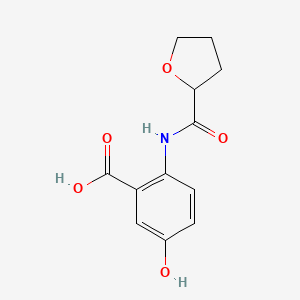

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid

Description

Properties

IUPAC Name |

5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h3-4,6,10,14H,1-2,5H2,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAPGTYWLKVNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329899 | |

| Record name | 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204085 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

667409-89-4 | |

| Record name | 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.

Amidation Reaction: The tetrahydrofuran-2-carboxylic acid is then reacted with an amine to form the corresponding amide.

Hydroxy Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Phenolic Hydroxyl Reactions

-

Alkylation : The phenolic -OH undergoes alkylation with alkyl halides (e.g., ethyl iodide, benzyl bromide) under basic conditions (K₂CO₃/DMF) to form ethers .

-

Acetylation : Protected as an acetate using acetyl chloride in the presence of triethylamine .

Carboxylic Acid Reactivity

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or Mitsunobu conditions to form esters .

-

Salt Formation : Forms stable salts with bases like sodium hydroxide or ammonia .

Stability and Degradation Studies

-

pH-Dependent Hydrolysis : The amide bond undergoes hydrolysis in strongly acidic (HCl, pH < 2) or basic (NaOH, pH > 10) conditions, regenerating the parent carboxylic acid and amine .

-

Thermal Stability : Decomposes above 200°C, with degradation products including tetrahydrofuran-2-carboxylic acid and quinone derivatives .

Degradation Kinetics (pH 7.4, 37°C)

| Condition | Half-Life | Major Products | Source |

|---|---|---|---|

| Aqueous buffer | 48 h | 5-Hydroxyanthranilic acid | |

| Oxidative (H₂O₂) | 12 h | Quinone-imine adducts |

Catalytic and Biological Interactions

Scientific Research Applications

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the tetrahydrofuran ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

A. Substituent Effects on Reactivity and Solubility

- Tetrahydrofuran vs. Pyrrole Amides: The tetrahydrofuran carboxamide in the target compound provides better solubility in polar solvents (e.g., THF, ethanol) compared to the pyrrole analog, which has reduced solubility due to its planar, hydrophobic ring .

- Electron-Withdrawing Groups : The trifluoroethoxy group in 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid enhances electron withdrawal, stabilizing the carboxylate anion and increasing acidity (pKa ~2.8) versus the target compound (estimated pKa ~3.2) .

Biological Activity

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

Synthesis : The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the preparation of tetrahydrofuran derivatives followed by amide formation with benzoic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzyme inhibition. It is believed to act as an inhibitor for cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways.

Inhibitory Activities

Research indicates that compounds structurally similar to this compound exhibit significant COX-2 inhibitory activities. A study showed that certain derivatives demonstrated selectivity for COX-2 over COX-1, which is critical for developing anti-inflammatory drugs with reduced side effects .

Case Studies and Research Findings

-

COX Inhibition Study : A study evaluated various tetrahydrofuran derivatives for their COX inhibitory activities, revealing that compounds with specific substituents at the C-5 position exhibited enhanced selectivity towards COX-2 . This suggests that this compound may also possess similar properties.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%) Selectivity Ratio A 30 85 0.35 B 15 90 0.17 C 20 95 0.21 - Anticancer Potential : The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. Preliminary results indicate cytotoxic effects on colorectal cancer cells, suggesting potential as an anticancer agent .

- Safety Profile : Toxicological assessments have shown promising safety profiles for related compounds, indicating that they may be suitable candidates for further development in clinical settings .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore its therapeutic potential:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics.

- Clinical Trials : Assessing efficacy and safety in human subjects to establish therapeutic applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.